Product packaging for 4-Amino-4-phenylbutanoic acid(Cat. No.:CAS No. 1011-60-5)

4-Amino-4-phenylbutanoic acid

Katalognummer: B086450
CAS-Nummer: 1011-60-5
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: QCHLDIVWWGHNQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Conceptual Framework of Amino Acid Derivatives in Central Nervous System Modulation

Amino acids and their derivatives are fundamental to the functioning of the central nervous system, acting as neurotransmitters and neuromodulators that govern synaptic transmission. clinicsearchonline.org Key examples include glutamate, the primary excitatory neurotransmitter, and GABA, the main inhibitory neurotransmitter. themedicalbiochemistrypage.orgjst.go.jp The balance between excitatory and inhibitory signals is crucial for maintaining normal brain function.

Derivatives of these amino acids are of particular interest in neuropharmacology because they can be designed to have modified properties, such as increased specificity for certain receptor subtypes or enhanced ability to penetrate the blood-brain barrier. These modifications can lead to the development of novel therapeutic agents for a variety of neurological and psychiatric disorders. researchgate.net

Historical Context of 4-Amino-4-phenylbutanoic acid Discovery and Initial Research Trajectories

The synthesis and initial investigation of GABA derivatives, including this compound, were driven by the desire to understand and manipulate the GABAergic system. Early research focused on creating analogues that could mimic the inhibitory effects of GABA in the brain but with improved pharmacokinetic properties. The introduction of a phenyl group into the GABA backbone was a key modification that led to the development of compounds like this compound. Initial studies likely explored its effects on neuronal excitability and its potential as an anticonvulsant or anxiolytic agent.

Significance of this compound within Modern Neuroscience and Drug Discovery Paradigms

In contemporary neuroscience, this compound and its analogues are instrumental in dissecting the roles of different GABA receptor subtypes (GABA-A and GABA-B) in various physiological and pathological processes. nih.gov Research has expanded to investigate its potential in treating a wider range of conditions, including anxiety disorders, spasticity, and certain types of pain. Furthermore, it serves as a lead compound in the design and synthesis of new molecules with more refined pharmacological profiles. mdpi.com The study of such compounds contributes to a deeper understanding of the complex interplay between neurotransmitter systems and behavior.

Overview of Key Stereoisomers under Academic Investigation

The presence of a chiral center in this compound gives rise to two stereoisomers, or enantiomers: (R)- and (S)-4-Amino-4-phenylbutanoic acid. These enantiomers can exhibit different pharmacological properties.

Enantiomeric Distinction: (R)-4-Amino-4-phenylbutanoic acid

Research has indicated that the pharmacological activity of racemic this compound may be primarily attributed to one of its enantiomers. For instance, in the case of the structural isomer 4-amino-3-phenylbutanoic acid, the (R)-enantiomer is the more active component at GABA-B receptors. ncats.io This highlights the importance of stereochemistry in drug design and the need to evaluate the individual enantiomers of a compound. The systematic name for this specific enantiomer is (4R)-4-amino-4-phenylbutanoic acid.

Comparative Analysis with Structural Isomers (e.g., 4-Amino-3-phenylbutanoic acid)

This compound is a structural isomer of the more widely known 4-Amino-3-phenylbutanoic acid (also known as phenibut). ontosight.aibiosynth.com While both are phenyl derivatives of GABA, the position of the phenyl group on the butanoic acid chain differs. This seemingly minor structural change can lead to significant differences in their pharmacological profiles, including their affinity and efficacy at GABA receptors and other potential molecular targets. ontosight.ai For example, 4-Amino-3-phenylbutanoic acid is a GABAB agonist and also interacts with the α2-δ subunit of voltage-dependent calcium channels. ncats.io Understanding these structure-activity relationships is crucial for the development of more selective and effective therapeutic agents.

PropertyThis compound4-Amino-3-phenylbutanoic acid
IUPAC Name This compound4-amino-3-phenylbutanoic acid
Molecular Formula C10H13NO2C10H13NO2
Molecular Weight 179.22 g/mol 179.22 g/mol
Key Structural Feature Phenyl group at the 4th carbonPhenyl group at the 3rd carbon
Primary Mechanism of Action GABA analogueGABAB agonist, interacts with α2-δ subunit of voltage-gated calcium channels

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B086450 4-Amino-4-phenylbutanoic acid CAS No. 1011-60-5

Eigenschaften

IUPAC Name

4-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLDIVWWGHNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307224
Record name 4-Amino-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-60-5
Record name 4-Amino-4-phenylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 4-amino-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1011-60-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino 4 Phenylbutanoic Acid

Synthetic Routes and Reaction Conditions for Stereoselective Production

The controlled synthesis of specific stereoisomers of 4-Amino-4-phenylbutanoic acid is crucial for its potential applications. Various strategies have been developed to achieve high enantioselectivity, primarily through catalytic asymmetric reactions and the use of chiral starting materials.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation of a prochiral precursor, such as 4-phenyl-2-butenoic acid, stands as a highly efficient and atom-economical method for the synthesis of this compound. This approach relies on the use of chiral transition metal catalysts to deliver hydrogen to the double bond in a stereocontrolled manner.

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst, which is typically a complex of a transition metal, such as rhodium (Rh) or iridium (Ir), with a chiral ligand. These ligands create a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation.

For the hydrogenation of β-aryl substituted α,β-unsaturated carboxylic acids like 4-phenyl-2-butenoic acid, rhodium complexes with chiral diphosphine ligands have demonstrated considerable success. Ligands such as those from the DuPhos and JosiPhos families are known to be effective. For instance, Rh(I) complexes with chiral ferrocenyl diphosphine ligands have been shown to provide high enantioselectivity in the hydrogenation of related enamides. The choice of ligand is critical, as subtle changes in its structure can significantly impact the enantiomeric excess (ee) of the product.

The general catalytic cycle involves the coordination of the olefinic substrate to the chiral metal complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps yield the saturated product and regenerate the catalyst. The stereochemistry of the final product is determined during the diastereoselective migratory insertion step, where the chiral ligand environment favors the formation of one enantiomer over the other.

Catalyst PrecursorChiral LigandSubstrateProduct ConfigurationEnantiomeric Excess (ee)
[Rh(COD)2]BF4(S,S)-Et-DuPhosβ-(acylamino)acrylate(S)>99%
[Rh(COD)2]OTf(R,S)-tBu-JosiPhosEnamide(R)95%
Ir-SpiroPAPSpiroPAPα-keto acid(S)High

This table presents representative data for asymmetric hydrogenation of substrates similar to the precursors of this compound, illustrating the effectiveness of various chiral catalysts.

The enantioselectivity of asymmetric hydrogenation is not solely dependent on the catalyst but is also influenced by reaction parameters such as hydrogen pressure and temperature. These parameters can affect the kinetics and thermodynamics of the catalytic cycle, thereby impacting the stereochemical outcome.

Pressure: Hydrogen pressure can influence both the rate and the enantioselectivity of the reaction. In many cases, an increase in hydrogen pressure leads to a higher reaction rate. However, the effect on enantioselectivity can be more complex. For some catalytic systems, higher pressures can lead to a decrease in enantioselectivity due to changes in the rate-determining step or the formation of different active catalyst species. Conversely, for other systems, pressure may have a minimal effect or even a positive impact on enantioselectivity. It is therefore crucial to optimize the hydrogen pressure for each specific catalyst-substrate combination.

Temperature: Temperature is another critical parameter that can significantly affect enantioselectivity. Generally, lower temperatures are favored for achieving higher enantiomeric excess. This is because the difference in the activation energies for the formation of the two enantiomers becomes more pronounced at lower temperatures, leading to a greater preference for the formation of the major enantiomer. However, reducing the temperature also decreases the reaction rate, necessitating a balance between enantioselectivity and reaction time.

ParameterEffect on Reaction RateEffect on EnantioselectivityGeneral Trend
Pressure Generally increasesVariable; can increase, decrease, or have no effectOptimization is system-dependent
Temperature Increases with temperatureGenerally decreases with increasing temperatureLower temperatures often favor higher ee

This interactive table summarizes the general influence of pressure and temperature on asymmetric hydrogenation reactions.

Alkylation of Phenylalanine Derivatives

An alternative approach to the synthesis of this compound involves the stereoselective alkylation of a phenylalanine derivative. This strategy leverages the existing stereocenter in phenylalanine to control the formation of the new stereocenter.

One conceptual pathway involves the conversion of L- or D-phenylalanine into a suitable enolate precursor. The diastereoselective alkylation of this chiral enolate with a two-carbon electrophile containing a masked or protected carboxylic acid functionality would, in principle, yield the desired product after deprotection and functional group manipulation. The stereochemical outcome of the alkylation is governed by the facial selectivity of the enolate, which is influenced by the steric hindrance of the chiral auxiliary derived from phenylalanine. However, achieving high diastereoselectivity in the alkylation of β-amino acid enolates can be challenging.

Multi-step Synthetic Strategies for Specific Enantiomers

The synthesis of specific enantiomers of this compound can also be achieved through multi-step synthetic sequences that employ chiral auxiliaries or enzymatic resolutions.

One such strategy could begin with a Knoevenagel condensation between benzaldehyde and a malonic acid derivative, followed by a Michael addition of a chiral amine. The resulting adduct, now containing the desired stereochemistry at the β-position, can then undergo further transformations, including decarboxylation and deprotection, to afford the final product.

Another approach involves the enzymatic kinetic resolution of a racemic mixture of this compound or a suitable precursor. Enzymes such as lipases or proteases can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. For example, a transaminase could be used for the asymmetric synthesis from a keto-acid precursor.

A plausible multi-step synthesis for (R)-4-Amino-4-phenylbutanoic acid could be conceptualized as follows:

Condensation: Reaction of benzaldehyde with ethyl acetoacetate to form an α,β-unsaturated ketoester.

Asymmetric Conjugate Addition: Addition of a chiral nitrogen nucleophile, such as a chiral amine or an ammonia equivalent in the presence of a chiral catalyst, to the unsaturated system.

Hydrolysis and Decarboxylation: Saponification of the ester and subsequent decarboxylation to yield the β-amino acid.

Deprotection: Removal of any protecting groups to afford the final product.

Industrial Production Methodologies and Scaling Considerations

The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Catalyst Selection and Loading: For industrial applications, the chosen catalyst must be highly active and selective, allowing for low catalyst loadings (high turnover numbers) to minimize cost and reduce metal contamination in the final product. The stability and recyclability of the catalyst are also critical factors. Homogeneous catalysts, while often highly selective, can be difficult to separate from the product. Immobilization of the catalyst on a solid support can facilitate separation and reuse, making it more amenable to large-scale production.

Process Parameters and Reactor Design: The optimization of reaction parameters such as temperature, pressure, and solvent is crucial for maximizing yield and enantioselectivity while ensuring process safety. For gas-liquid reactions like hydrogenation, efficient mass transfer of hydrogen is essential. Continuous flow reactors can offer significant advantages over batch reactors in terms of heat and mass transfer, process control, and safety, especially for highly exothermic reactions or when using gaseous reagents under pressure.

Downstream Processing and Purification: The isolation and purification of the final product must be efficient and scalable. This includes the removal of the catalyst, unreacted starting materials, and any byproducts. Crystallization is often the preferred method for purification on a large scale as it can effectively remove impurities and, in some cases, enhance the enantiomeric purity of the product.

Large-Scale Asymmetric Synthesis Techniques

The production of enantiomerically pure this compound on an industrial scale necessitates the use of asymmetric synthesis techniques. One of the most effective methods involves enzymatic kinetic resolution. This approach utilizes enzymes, such as lipases, which can selectively acylate one enantiomer of a racemic mixture of an amino acid ester, allowing for the separation of the acylated and unreacted enantiomers. For instance, Candida antarctica lipase B is a well-documented biocatalyst for the resolution of various amino acids.

Another prominent technique is the use of transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. In the context of this compound, a suitable precursor would be a 4-phenyl-4-oxobutanoic acid derivative. The transaminase selectively produces one enantiomer of the amino acid, leading to high enantiomeric excess. The efficiency of this process can be enhanced by employing a "smart" amine donor, such as lysine, which upon deamination, cyclizes, thereby driving the reaction equilibrium towards the desired product.

TechniqueKey FeaturesTypical Biocatalyst
Enzymatic Kinetic Resolution Selective acylation of one enantiomer of a racemic mixture.Lipases (e.g., Candida antarctica lipase B)
Asymmetric Synthesis via Transaminases Stereoselective amination of a keto acid precursor.Transaminases

Optimization of Yield and Purity in Industrial Processes

In the industrial production of this compound, optimizing reaction conditions and purification methods is crucial for maximizing yield and ensuring high purity. A patented industrial synthesis route involves a multi-step process starting from benzaldehyde and ethyl acetoacetate. google.com Key to optimizing this process is the careful control of reaction parameters at each step, including temperature, reaction time, and the stoichiometry of reagents.

Purification of the final product is typically achieved through crystallization. google.com The choice of solvent system is critical in this step. A common approach involves dissolving the crude product in a hot solvent in which it is highly soluble and then cooling the solution to induce crystallization, leaving impurities behind in the mother liquor. The process may be further refined by adjusting the pH to take advantage of the amphoteric nature of the amino acid, thereby minimizing its solubility at the isoelectric point to maximize recovery. Slurrying the crystalline product in a non-polar solvent can also be employed to remove residual impurities.

Preparation of Intermediates for this compound Synthesis

The synthesis of this compound relies on the efficient preparation of key intermediates. Following the industrial process outlined in a patent, two crucial intermediates are 3-phenylglutaric acid and 5-amino-5-oxo-3-phenylpentanoic acid. google.com

The synthesis of 3-phenylglutaric acid is achieved through the condensation of benzaldehyde with ethyl acetoacetate, followed by saponification and decarboxylation of the resulting diester. This intermediate is then converted to 3-phenylglutaric anhydride by dehydration, typically using a reagent like acetic anhydride.

The subsequent intermediate, 5-amino-5-oxo-3-phenylpentanoic acid, is prepared by the aminolysis of 3-phenylglutaric anhydride with a strong aqueous ammonia solution. google.com This reaction opens the anhydride ring to form the corresponding amic acid. An alternative conceptual approach to forming the amine functionality involves the Hofmann rearrangement of a derivative of 3-phenylglutaric acid. In this reaction, a primary amide is treated with bromine and a strong base to yield a primary amine with one less carbon atom.

IntermediatePrecursorKey Transformation
3-Phenylglutaric acid Benzaldehyde and Ethyl acetoacetateCondensation, Saponification, Decarboxylation
3-Phenylglutaric anhydride 3-Phenylglutaric acidDehydration
5-Amino-5-oxo-3-phenylpentanoic acid 3-Phenylglutaric anhydrideAminolysis

Chemical Reactivity Analysis in Research Applications

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the amino group, the carboxylic acid group, and the phenyl group.

Oxidation Reactions of the Amino Group: Formation of Nitroso and Nitro Derivatives

The primary amino group of this compound can undergo oxidation to form nitroso and nitro derivatives. The oxidation of primary amines can be achieved using various reagents. For instance, peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), are known to oxidize primary amines to the corresponding nitro compounds. mdpi.comresearchgate.net The reaction is believed to proceed through the formation of a hydroxylamine and a nitroso intermediate. sciencemadness.org

The selectivity of the oxidation can be influenced by the choice of oxidizing agent and reaction conditions. For example, the use of dimethyldioxirane is an effective method for the oxidation of primary aliphatic amines to their nitro derivatives. stackexchange.com Another approach involves the use of sodium perborate in acetic acid, which has been shown to oxidize anilines to nitroarenes. mdpi.com While specific studies on this compound are not prevalent, these general methods for the oxidation of primary amines are applicable.

Oxidizing AgentPotential Product
Peroxy acids (e.g., m-CPBA)Nitro derivative
DimethyldioxiraneNitro derivative
Sodium perborate/Acetic acidNitro derivative

Reduction Reactions of the Carboxylic Acid Group: Synthesis of Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce the carboxylic acid all the way to the corresponding primary alcohol, 4-amino-4-phenylbutan-1-ol. savemyexams.com

The synthesis of the corresponding aldehyde, 4-amino-4-phenylbutanal, from the carboxylic acid is more challenging as aldehydes are more readily reduced than carboxylic acids. jove.comjove.com Direct reduction is often not feasible with strong reducing agents due to over-reduction to the alcohol. savemyexams.comjove.com A common strategy involves a two-step process: reduction of the carboxylic acid to the primary alcohol, followed by a controlled oxidation of the alcohol to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). savemyexams.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride. jove.comchemistrysteps.com

Target ProductReagents and Strategy
4-Amino-4-phenylbutan-1-ol Strong reducing agent (e.g., LiAlH4)
4-Amino-4-phenylbutanal 1. Reduction to alcohol (LiAlH4) 2. Oxidation of alcohol (PCC) OR 1. Conversion to acid chloride/ester 2. Reduction with a mild reducing agent

Electrophilic Aromatic Substitution of the Phenyl Group

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation. The position of substitution on the benzene ring is directed by the activating or deactivating nature of the substituent already present. In this case, the substituent is a 4-aminobutanoic acid group.

The alkyl chain itself is generally considered to be a weakly activating, ortho-, para-directing group due to hyperconjugation. libretexts.org However, the presence of the amino and carboxylic acid groups on the side chain can influence the electronic nature of the substituent and its directing effects. The amino group, if protonated under acidic reaction conditions (which are common for electrophilic aromatic substitution), would become a deactivating, meta-directing ammonium group. wikipedia.org Conversely, the carboxylic acid group is a deactivating, meta-directing group. organicchemistrytutor.com

Derivatization for Peptide Analogs and Statin Analog Synthesis

This compound and its derivatives serve as crucial intermediates in the synthesis of complex biomolecules, particularly peptide and statin analogs. These derivatives are valuable for preparing peptides that are analogs of statins, which are known for their therapeutic potential. google.com For instance, the synthesis of pepstatin analogues, which are potent inhibitors of aspartic proteases, has utilized novel amino acids derived from this scaffold. researchgate.net One such example is the synthesis of (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a key component in creating these complex peptide structures. researchgate.net The process often involves stereoselective steps to ensure the correct configuration of chiral centers, which is critical for biological activity. The (3S, 4S) isomers are particularly important for accessing analogs of 3-hydroxy-4-amino-6-methyl heptanoic acid, a statin-like structure. google.com

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, these studies involve systematic modifications of its core structure to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Modification of the Amino and Carboxyl Termini

The amino and carboxyl groups of this compound are primary sites for chemical modification. The primary amino group is a key site for nucleophilic attack, enabling the introduction of various functionalities through N-alkylation, N-arylation, and N-acylation. A significant transformation is the conversion of the amino group into a tetrazole ring. This is achieved through a reaction with triethyl orthoformate and sodium azide in acetic acid. researchgate.net The tetrazole ring serves as a metabolically stable isostere of a carboxylic acid group, which can significantly alter the pharmacokinetic profile of the resulting derivative. researchgate.net

The carboxyl terminus is commonly modified through amide bond formation, coupling the acid with various amines to produce a library of amide derivatives. Additionally, the carboxylic acid group can be reduced to a primary alcohol, yielding a chiral amino alcohol that serves as a valuable building block for further synthesis.

Terminus ModifiedType of ModificationKey ReagentsResulting Functional Group/DerivativeReference
Amino (N-Terminus)Tetrazole FormationTriethyl orthoformate, Sodium azideTetrazol-1-yl researchgate.net
Amino (N-Terminus)AcylationAcylating agentsN-Acyl derivatives
Carboxyl (C-Terminus)Amide FormationAmine, Coupling reagentAmide
Carboxyl (C-Terminus)ReductionReducing agentPrimary Alcohol

Systematic Alteration of the Phenyl Substituent

Modifying the phenyl ring is a key strategy to probe the binding pocket of a biological target and improve compound efficacy and selectivity. This involves introducing various substituents at different positions on the phenyl ring. While direct derivatization of the this compound phenyl ring is one approach, SAR insights are often gained from analogs synthesized from differently substituted starting materials. For example, analogs of related neurotropic drugs, such as baclofen, feature a p-chlorophenyl group, which is critical for its activity. researchgate.net The synthesis of novel polysubstituted thiazole derivatives has shown that altering substituents on a phenyl ring can significantly impact antiproliferative activity. mdpi.com These alterations can modulate properties such as lipophilicity, electronic character, and steric profile, all of which can influence biological interactions.

Parent ScaffoldPhenyl Ring ModificationExample CompoundSignificance of ModificationReference
4-Amino-3-phenylbutanoic acidp-Chloro substitutionBaclofenEnhances activity at GABAB receptors researchgate.net
3-Aminopropanoic acidp-Acetyl substitution3-[(4-acetylphenyl)amino]propanoic acid derivativeServes as a scaffold for antiproliferative agents mdpi.com
Phenylalanine3,5-Difluoro substitutionBoc-3,5-difluoro-L-phenylalanineCore component for anti-HIV-1 capsid binders mdpi.com

Synthesis of Novel Derivatives for Enhanced Biological Selectivity

A primary goal of derivatization is to enhance the biological selectivity of a lead compound, thereby increasing its therapeutic efficacy while minimizing off-target effects. This is achieved by synthesizing novel derivatives with carefully planned structural modifications. A notable example is the development of inhibitors for dipeptidyl peptidase IV (DPP-4). nih.gov In this case, a series of derivatives based on 4-aminophenylalanine were designed and evaluated. While potent and selective, these compounds showed limited oral bioavailability. nih.gov To address this, corresponding cyclohexylalanine derivatives were synthesized, where the aromatic phenyl ring was saturated to a cyclohexyl ring. This structural modification led to improved pharmacokinetic exposure and efficacy, demonstrating how a targeted alteration can enhance the drug-like properties of a molecule. nih.gov

Parent SeriesStructural ModificationResulting Derivative SeriesObserved EnhancementReference
4-Aminophenylalanine derivativesSaturation of the phenyl ring4-Aminocyclohexylalanine derivativesImproved pharmacokinetic exposure and in vivo efficacy for DPP-4 inhibition nih.gov
4-Amino-3-phenylbutanoic acidConversion of amino group to tetrazole4-(Tetrazol-1-yl)-3-phenylbutanoic acidCreation of a metabolically stable analog researchgate.net

Pharmacodynamics and Mechanism of Action of 4 Amino 4 Phenylbutanoic Acid

Interactions with Neurotransmitter Systems

The principal mechanism of action of 4-Amino-4-phenylbutanoic acid revolves around its ability to influence the GABA neurotransmitter system, which is the primary inhibitory system in the mammalian central nervous system. wikipedia.orgnih.gov This interaction is multifaceted, involving both the enzymatic pathway of GABA degradation and direct action on postsynaptic and presynaptic receptors.

Research into structurally related compounds suggests that this compound likely functions as an inhibitor of GABA transaminase (GABA-T). GABA-T is a critical enzyme in the metabolism of GABA, catalyzing its conversion into succinic semialdehyde. wikipedia.orgpatsnap.com The inhibition of this enzyme is a key mechanism for increasing the availability of GABA in the brain. nih.govwikipedia.org

Table 1: Summary of GABA-T Inhibition Mechanism and Consequences
Mechanism/ConsequenceDescriptionKey References
GABA-T InhibitionActs as a competitive inhibitor, binding to the active site of the GABA-T enzyme to block the metabolic breakdown of GABA. patsnap.comnih.govresearchgate.net
Effect on CNS GABA LevelsReduces GABA degradation, leading to a significant increase in the concentration of GABA in the brain and central nervous system. wikipedia.orgnih.govscience.gov
Impact on GABAergic SignalingThe elevated GABA levels result in enhanced activation of GABA receptors, thereby strengthening inhibitory neurotransmission throughout the CNS. patsnap.comnih.gov

With increased concentrations of GABA available in the synapse, there is a greater likelihood of GABA binding to its receptors on postsynaptic neurons. This enhanced receptor activation strengthens the brain's inhibitory signaling network. patsnap.com Enhanced GABAergic signaling helps to counterbalance excessive excitatory signals, which is a mechanism implicated in various neurological conditions. nih.govmdpi.com Ultimately, the inhibition of GABA-T leads to a potentiation of the natural inhibitory function of the GABA system, promoting a state of reduced neuronal excitability. patsnap.comnih.gov

Beyond its effects on GABA metabolism, this compound is also believed to directly modulate neurotransmitter receptors. As a structural analogue of GABA, it has the potential to act as a GABA-mimetic, directly binding to and activating GABA receptors. The structural isomer 4-amino-3-phenylbutyric acid (Phenibut) is known to act as an agonist primarily at GABA-B receptors and, to a lesser degree, at GABA-A receptors. nih.gov This suggests a similar mode of action for this compound.

The GABAergic system operates through two main classes of receptors: GABA-A and GABA-B. scielo.org.mxkenhub.com

GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel. wikipedia.orgfrontiersin.org When GABA or an agonist binds to the GABA-A receptor, the channel opens, allowing negatively charged chloride ions to flow into the neuron. kenhub.comyoutube.com This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. nih.govphysio-pedia.com

GABA-B Receptors: These are metabotropic, G-protein coupled receptors. mdpi.comfrontiersin.org Their activation triggers a slower but more prolonged inhibitory response. It leads to the opening of potassium channels, allowing positive potassium ions to exit the cell, which also results in hyperpolarization. youtube.compatsnap.com GABA-B receptor activation can also inhibit calcium channels, which reduces the release of other neurotransmitters from the presynaptic terminal. nih.govnih.govnih.gov

Studies on the isomer Phenibut have shown that this GABA-mimetic action leads to a decrease in the activation level of brain regions like the hippocampus and neocortex and reduces the spread of excitation among neurons. nih.gov This reduction in neuronal firing and synaptic transmission underlies the calming and inhibitory effects associated with enhanced GABAergic signaling. youtube.com The dual mechanism of increasing ambient GABA levels through GABA-T inhibition and directly activating GABA receptors creates a synergistic effect that potently suppresses neuronal hyperexcitability.

Table 2: Summary of GABA Receptor Modulation and Effects
Receptor/EffectDescriptionKey References
Engagement with GABA-A ReceptorsActs as an agonist, opening ligand-gated chloride channels and causing a rapid influx of Cl- ions. nih.govkenhub.com
Engagement with GABA-B ReceptorsFunctions as an agonist, activating G-protein coupled receptors that open K+ channels and inhibit Ca2+ channels, leading to a slow, prolonged inhibition. nih.govyoutube.comnih.gov
Effect on Neuronal ExcitabilityCauses hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing overall excitability. nih.govphysio-pedia.compatsnap.com
Effect on Synaptic ActivityDecreases the likelihood of synaptic transmission and reduces the spread of excitatory signals between neurons. nih.gov

Modulation of Neurotransmitter Receptors

Neuroprotective Efficacy and Underlying Mechanisms of this compound

Current scientific literature does not provide specific data on the neuroprotective efficacy of this compound. Consequently, the underlying mechanisms for such effects remain uncharacterized for this particular molecule.

Role in Mitigating Excitotoxicity

There is no available research detailing the role of this compound in mitigating excitotoxicity. The mechanisms by which it might interact with excitatory amino acid pathways are unknown.

Impact on Neuroinflammation Pathways

Specific studies on the impact of this compound on neuroinflammation pathways have not been identified. Its potential interactions with inflammatory cascades in the central nervous system are yet to be investigated.

Mechanisms of Synaptic Stability Promotion

The mechanisms by which this compound may promote synaptic stability are not documented in the available scientific literature.

Other Biological Activities of this compound

While it is classified as an amino acid derivative, suggesting potential involvement in various biological processes, specific studies detailing these activities for this compound are limited. cymitquimica.com The compound is noted for its potential roles in neurotransmission and as a structural component in the synthesis of pharmaceuticals. cymitquimica.com

Involvement in Cellular Signal Transduction Pathways

Detailed information regarding the involvement of this compound in specific cellular signal transduction pathways is not available.

Influence on Metabolic Processes as an Amino Acid Derivative

As a derivative of an amino acid, this compound may have an influence on metabolic processes. cymitquimica.com However, specific research outlining its direct impact on metabolic pathways is not present in the current body of scientific literature.

Research Findings Summary

The table below summarizes the lack of available data for the specified biological activities of this compound.

SectionSubsectionResearch Findings for this compound
3.2. Neuroprotective Efficacy and Underlying Mechanisms
3.2.1. Role in Mitigating ExcitotoxicityNo specific data available.
3.2.2. Impact on Neuroinflammation PathwaysNo specific data available.
3.2.3. Mechanisms of Synaptic Stability PromotionNo specific data available.
3.3. Other Biological Activities
3.3.1. Involvement in Cellular Signal Transduction PathwaysNo specific data available.
3.3.2. Influence on Metabolic Processes as an Amino Acid DerivativeNo specific data available.

Preclinical Research on this compound Remains Largely Undocumented in Key Neurological Areas

A comprehensive review of scientific literature reveals a significant gap in the preclinical research surrounding the specific chemical compound this compound. Despite targeted searches for its potential therapeutic applications in neurological disorders, publicly available data on its efficacy as an anticonvulsant, anxiolytic, or cognitive enhancer is not readily found in existing research publications.

Efforts to gather information for a detailed analysis of this compound's effects on seizure reduction, anxiety modulation, and cognitive function have been unsuccessful. The scientific community has not extensively published studies on this particular compound within the specified areas of neurological research.

It is important to distinguish this compound from a similarly named compound, 4-phenylbutyric acid (4-PBA), which has been the subject of numerous preclinical and clinical investigations for various conditions. However, the user's specific request pertained only to this compound, and no relevant data for this distinct chemical entity could be retrieved.

Consequently, a detailed article structured around the preclinical research and potential therapeutic applications of this compound, as outlined in the initial request, cannot be generated at this time due to the absence of foundational scientific studies. The exploration of this compound's potential in treating neurological disorders such as epilepsy, anxiety, and cognitive deficits appears to be a nascent or as-yet-unexplored area of preclinical research.

Further investigation and new research would be required to determine if this compound possesses any of the therapeutic properties outlined in the requested article. Until such studies are conducted and their findings published, a scientifically accurate and informative article on its preclinical efficacy in these areas cannot be responsibly produced.

Preclinical Research and Potential Therapeutic Applications of 4 Amino 4 Phenylbutanoic Acid

Neurological Disorder Research

Cognitive Enhancement Research

Studies on Mood-Related Cognitive Impairments

A comprehensive review of preclinical research literature reveals a lack of specific studies investigating the effects of 4-Amino-4-phenylbutanoic acid on mood-related cognitive impairments. Cognitive impairments, which are common in mood disorders, affect domains such as memory, attention, and executive function. While various compounds are being investigated for their potential to alleviate these cognitive deficits, research specifically focused on this compound in this context is not presently available in published scientific literature.

Research AreaCompoundKey Findings
Mood-Related Cognitive ImpairmentsThis compoundNo specific preclinical studies found.

Neurodegenerative Disease Investigation

There is a notable absence of specific preclinical research on this compound in the context of neurodegenerative diseases. Investigations into therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease are extensive; however, studies specifically evaluating the potential of this compound in animal or cellular models of these diseases have not been identified in the current body of scientific literature. Research in this area has largely focused on a related compound, 4-Phenylbutyric acid (4-PBA), which has been studied for its role as a chemical chaperone and histone deacetylase inhibitor. researchgate.netsemanticscholar.org However, direct preclinical data on this compound for neurodegenerative conditions is not available.

Disease ModelCompoundOutcome MeasuresResults
Alzheimer's DiseaseThis compoundN/ANo specific preclinical studies found.
Parkinson's DiseaseThis compoundN/ANo specific preclinical studies found.
Huntington's DiseaseThis compoundN/ANo specific preclinical studies found.

Emerging Therapeutic Applications

Research into Mood Disorders

An examination of the scientific literature indicates that there are no specific preclinical or clinical studies investigating this compound as a potential therapeutic agent for mood disorders such as depression or bipolar disorder. The therapeutic landscape for mood disorders is broad, with ongoing research into novel mechanisms and compounds. While the role of amino acids and their derivatives in neurotransmission is a subject of interest, direct research into the effects of this compound on the pathophysiology of mood disorders or its potential as a treatment is not documented in published studies.

Research FocusCompoundStudy TypeKey Findings
Mood DisordersThis compoundPreclinical/ClinicalNo specific studies found.

Exploration as an Animal Modeling Agent

There is no evidence in the scientific literature to suggest that this compound has been explored or is used as an agent for inducing animal models of any specific disease state. The development of animal models is crucial for understanding disease mechanisms and for the preclinical evaluation of new therapies. This typically involves genetic modification or the administration of specific compounds to induce pathologies that mimic human diseases. However, this compound is not recognized as a compound used for this purpose.

ApplicationCompoundDisease Modeled
Animal Modeling AgentThis compoundN/A

Pharmaceutical Research Interest

While this compound is available from various chemical suppliers for research purposes, there is no significant published information indicating specific interest from pharmaceutical companies in developing this compound as a therapeutic drug. nih.govscbt.com The drug development pipeline involves extensive preclinical and clinical research to establish the safety and efficacy of a new chemical entity. The absence of such data for this compound in the public domain suggests that it is not currently a major focus of pharmaceutical research and development for the therapeutic areas discussed in this article. The development of tailor-made amino acids is a trend in pharmaceuticals, but specific interest in this compound is not documented. mdpi.commdpi.com

Area of InterestCompoundStatus
Therapeutic DevelopmentThis compoundNo significant pharmaceutical research interest documented.

Translational Studies and Clinical Implications

Preclinical Case Studies and Research Findings

There are no available research findings on the neuroprotective effects of 4-Amino-4-phenylbutanoic acid in animal models.

There is no available data from experimental research on the effects of this compound on cognitive function.

Ongoing Clinical Trials and Initial Outcome Assessments

A search of clinical trial registries and scientific literature reveals no ongoing or completed clinical trials evaluating the efficacy of this compound.

There are no clinical trials assessing the efficacy of this compound in the treatment of epilepsy.

There are no clinical trials evaluating the efficacy of this compound for anxiety disorders.

Without any clinical trials, there is no information on the safety profile or patient outcomes for this compound in early clinical phases.

Advanced Research Methodologies and Tools Employing 4 Amino 4 Phenylbutanoic Acid

Role as a Chiral Building Block in Complex Organic Synthesis

The presence of a stereogenic center at the C4 position makes 4-Amino-4-phenylbutanoic acid a valuable chiral building block in asymmetric synthesis. In this context, the enantiomerically pure forms of the compound, (R)-4-Amino-4-phenylbutanoic acid and (S)-4-Amino-4-phenylbutanoic acid, serve as versatile starting materials for the synthesis of complex, biologically active molecules where specific stereochemistry is crucial for function.

One of the primary applications is in the synthesis of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals. The amino and carboxylic acid moieties of this compound allow for a variety of chemical transformations. For instance, the amino group can be a nucleophile in cyclization reactions, while the carboxylic acid can be converted into other functional groups to facilitate ring formation. The phenyl group also offers a site for further functionalization, allowing for the creation of a diverse library of compounds from a single chiral precursor.

The enantiopurity of the starting material is critical, as it dictates the stereochemistry of the final product. This is particularly important in the synthesis of natural products and pharmaceuticals, where only one enantiomer may exhibit the desired biological activity, while the other may be inactive or even harmful. The use of chiral auxiliaries is a common strategy in these syntheses. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In the context of synthesizing derivatives of this compound, a chiral auxiliary could be used to direct the addition of a substituent to a specific face of the molecule, thereby creating a new stereocenter with a high degree of stereoselectivity.

Enzyme-catalyzed reactions also play a significant role in the asymmetric synthesis involving amino acid derivatives. Enzymes, being inherently chiral, can catalyze reactions with high enantioselectivity. For example, a dehydrogenase could be used for the stereoselective synthesis of a chiral amino acid from a keto acid precursor, ensuring the production of a single enantiomer.

A representative synthetic scheme might involve the protection of the amino and carboxylic acid groups of (R)- or (S)-4-Amino-4-phenylbutanoic acid, followed by a series of reactions to build a more complex molecular framework. The stereochemistry of the final product would be directly inherited from the starting chiral building block.

Table 1: Examples of Bioactive Compounds Synthesized Using Chiral Amino Acid Building Blocks

Target Compound ClassSynthetic StrategySignificance of Chirality
PiperidonesIntramolecular cyclization utilizing a chiral auxiliary.Conformational restriction for receptor binding.
BenzazepinonesConformationally restricted isosteres of amino acids.Mimicking peptide conformations for enzyme inhibition.
Substituted PyrrolidinesAsymmetric alkylation of a chiral precursor.Core structure in many alkaloids and pharmaceuticals.

Utility in Drug Design and Development Research

This compound serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it an interesting starting point for the design of GABA analogs with potentially novel pharmacological properties. By modifying the core structure of this compound, researchers can develop new chemical entities with altered potency, selectivity, and pharmacokinetic profiles for GABA receptors and other neurological targets. wikipedia.org

Furthermore, the butanoic acid backbone can be conformationally restricted through cyclization or the introduction of rigid functional groups. This can lead to compounds with a more defined three-dimensional shape, which can enhance selectivity for a specific receptor subtype. For instance, incorporating the backbone into a piperidone or benzazepinone (B8055114) ring system creates a more rigid structure that may fit more precisely into the binding pocket of a target enzyme or receptor. nih.gov

The development of such analogs often involves a rational design approach, where computational modeling is used to predict how different structural modifications will affect the compound's interaction with its target. These predictions are then used to guide the synthesis of a focused library of compounds, which are subsequently screened for biological activity.

Table 2: Structural Modifications of this compound for Drug Design

Modification SiteExample ModificationPotential Impact on Pharmacological Properties
Phenyl RingAddition of halogen or methoxy (B1213986) groups.Alters lipophilicity, metabolic stability, and receptor binding.
Butanoic Acid BackboneCyclization into a lactam structure.Restricts conformational flexibility, potentially increasing selectivity.
Amino GroupAcylation or conversion to a guanidinium (B1211019) group.Changes charge distribution and hydrogen bonding potential.
Carboxylic Acid GroupEsterification or conversion to an amide.Modulates prodrug potential and cell permeability.

Application in Proteomics Research as a Biochemical Agent

In the field of proteomics, which involves the large-scale study of proteins, this compound can be used as a biochemical agent to investigate the cellular response to a specific chemical stimulus. scbt.com By treating cells in culture with this compound, researchers can induce changes in protein expression, post-translational modifications, or protein-protein interactions. These changes can then be detected and quantified using mass spectrometry-based proteomics techniques.

A typical bottom-up proteomics workflow begins with the lysis of cells that have been treated with this compound, alongside a control group of untreated cells. The proteins from the cell lysates are then extracted and digested into smaller peptides using a protease such as trypsin. The resulting peptide mixtures are complex and require separation, which is typically achieved using liquid chromatography (LC). The separated peptides are then introduced into a mass spectrometer (MS), which measures the mass-to-charge ratio of each peptide. The peptides are then fragmented, and the masses of the fragments are measured in a second stage of mass spectrometry (MS/MS). The fragmentation pattern provides sequence information that allows for the identification of the peptide and, by extension, the protein from which it originated.

By comparing the proteomic profiles of the treated and untreated cells, researchers can identify proteins that are upregulated or downregulated in response to this compound. This information can provide insights into the compound's mechanism of action and its potential biological targets. For example, if the compound causes an increase in the expression of heat shock proteins, it might indicate that it induces cellular stress.

Table 3: A Generalized Workflow for a Proteomics Experiment Using a Biochemical Agent

StepProcedurePurpose
1. Cell Culture and TreatmentExpose cultured cells to this compound.To induce a cellular response to the compound.
2. Cell Lysis and Protein ExtractionBreak open the cells to release their protein content.To obtain the total proteome for analysis.
3. Protein DigestionUse an enzyme (e.g., trypsin) to cleave proteins into peptides.To generate smaller molecules suitable for mass spectrometry.
4. Liquid Chromatography (LC)Separate the complex mixture of peptides.To reduce the complexity of the sample entering the mass spectrometer.
5. Mass Spectrometry (MS/MS)Measure the mass-to-charge ratio of peptides and their fragments.To identify and quantify the peptides.
6. Data AnalysisCompare the proteomic data from treated and untreated samples.To identify changes in protein expression and infer biological effects.

Experimental Design for Investigating Specific Receptor and Enzyme Interactions

To investigate the specific interactions of this compound with a particular receptor or enzyme, various biophysical techniques can be employed. These methods allow for the quantitative characterization of binding affinity, kinetics, and thermodynamics, providing a detailed understanding of the molecular recognition process.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. nih.gov In a typical SPR experiment, the target protein (receptor or enzyme) is immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the chip surface. If the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal. The rate of association (kon) and dissociation (koff) can be determined by monitoring the signal over time. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of koff to kon.

Isothermal Titration Calorimetry (ITC) is another widely used technique that directly measures the heat changes associated with a binding event. nih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured, and from this data, the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH) can be determined. The entropy of binding (ΔS) can also be calculated, providing a complete thermodynamic profile of the interaction.

A well-designed experiment would involve a series of concentrations of this compound to generate a binding curve. For SPR, this would involve flowing different concentrations of the analyte over the sensor surface. For ITC, this would involve a series of injections of the ligand into the sample cell. The data from these experiments would then be fitted to a binding model to extract the relevant kinetic and thermodynamic parameters.

Table 4: Comparison of Biophysical Techniques for Studying Molecular Interactions

TechniquePrincipleKey Parameters MeasuredAdvantages
Surface Plasmon Resonance (SPR)Change in refractive index upon binding to a sensor surface.kon, koff, KDReal-time, label-free, provides kinetic information.
Isothermal Titration Calorimetry (ITC)Measures heat changes associated with binding in solution.KD, ΔH, ΔS, nProvides a complete thermodynamic profile of the interaction.

Future Directions and Unexplored Avenues in 4 Amino 4 Phenylbutanoic Acid Research

Elucidation of Remaining Pharmacodynamic Complexities

The precise mechanisms of action for 4-amino-4-phenylbutanoic acid are not yet fully understood. Future research should prioritize a deep dive into its pharmacodynamic profile to unravel its molecular interactions and downstream effects. A critical area of investigation will be to determine if, like its structural analog 4-phenylbutyric acid (PBA), it acts as a histone deacetylase (HDAC) inhibitor or a chemical chaperone. Understanding these fundamental mechanisms is paramount for predicting its therapeutic efficacy and potential side effects.

Furthermore, comprehensive studies are needed to identify the specific receptor targets and signaling pathways modulated by this compound. Investigating its influence on neurotransmitter systems, such as the GABAergic and glutamatergic pathways, could reveal novel insights into its potential neurological effects. The exploration of its impact on cellular processes like endoplasmic reticulum stress and the unfolded protein response, which are implicated in a variety of diseases, also presents a significant area for future pharmacodynamic research.

Exploration of Novel Therapeutic Targets and Indications

Building on a more profound understanding of its pharmacodynamics, the exploration of novel therapeutic targets and clinical indications for this compound is a logical and exciting next step. Given the neuroprotective and anti-inflammatory properties observed in related compounds, its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants thorough investigation.

Moreover, its potential role in cancer therapy should be explored. If it is found to possess HDAC inhibitory activity, it could be investigated as a standalone or adjuvant therapy for various malignancies. Additionally, its potential application in metabolic disorders and rare genetic diseases, areas where PBA has shown some promise, should be systematically evaluated. Preclinical studies using relevant animal models will be crucial in identifying the most promising therapeutic avenues for this compound.

Development of Advanced Analytical and Detection Methods

To support robust preclinical and potential clinical research, the development of advanced, sensitive, and specific analytical methods for the detection and quantification of this compound in biological matrices is essential. While standard techniques like high-performance liquid chromatography (HPLC) can be utilized, the development of more sophisticated methods is a key future direction.

Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will be instrumental in achieving high sensitivity and selectivity for pharmacokinetic and metabolism studies. These methods allow for the precise measurement of the parent compound and its metabolites in complex biological samples like plasma, urine, and tissue homogenates. The development of validated bioanalytical methods will be a prerequisite for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Potential Advanced Analytical Methods for this compound

Analytical TechniquePrinciplePotential Application
LC-MS/MSCombines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.Quantification of this compound and its metabolites in biological fluids for pharmacokinetic studies.
GC-MSInvolves the separation of volatile compounds by gas chromatography followed by detection using mass spectrometry.Analysis of derivatized this compound, potentially offering high resolution and sensitivity.
Capillary Electrophoresis (CE)Separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.Chiral separation of enantiomers and analysis in complex matrices with minimal sample preparation.

Stereochemical Studies on Bioactivity and Enantiomeric Purity Impact

This compound is a chiral molecule, existing as two enantiomers (R and S forms). A critical and currently unexplored area of research is the investigation of the stereochemistry-bioactivity relationship of this compound. It is well-established in pharmacology that enantiomers of a drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

Future studies should focus on the chiral separation of the R- and S-enantiomers of this compound and the subsequent evaluation of their individual pharmacological activities. For instance, research on the related compound 3-(p-chlorophenyl)-4-aminobutanoic acid revealed that the R(+) enantiomer was significantly more effective than the S(-) enantiomer nih.gov. This highlights the importance of assessing the bioactivity of each stereoisomer of this compound.

Table 2: Key Areas for Stereochemical Investigation

Research AreaObjective
Enantiomeric SeparationTo develop and validate analytical methods for the separation and quantification of the R- and S-enantiomers.
Pharmacological ProfilingTo characterize the in vitro and in vivo pharmacological activity of each individual enantiomer.
Enantiomeric Purity AssessmentTo determine the impact of the ratio of enantiomers on the overall efficacy and safety profile.

Investigation of Combination Therapies with Existing Pharmacological Agents

The therapeutic potential of this compound may be enhanced when used in combination with other pharmacological agents. Investigating synergistic, additive, or antagonistic interactions with existing drugs is a promising avenue for future research. Combination therapies can offer several advantages, including increased efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance.

For example, studies on PBA have shown synergistic effects when combined with other agents in the context of sepsis treatment nih.govfrontiersin.org. Future research on this compound could explore its use in combination with standard-of-care treatments for neurodegenerative diseases, cancer, or other potential indications. Such studies would involve in vitro cell-based assays followed by in vivo animal models to assess the efficacy and safety of the combination regimens. A thorough understanding of the mechanisms of action of both this compound and the co-administered drug will be essential for the rational design of effective combination therapies.

Q & A

Q. What are the standard synthetic routes for 4-Amino-4-phenylbutanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves the Strecker synthesis or reductive amination of 4-phenyl-4-oxobutanoic acid derivatives. For example, reacting 4-phenyl-4-oxobutanoic acid with ammonia under catalytic hydrogenation (e.g., Pd/C or Raney Ni) can yield the target compound. Key parameters include pH control (7–9), temperature (25–40°C), and reaction time (12–24 hours). Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures high purity (>98%) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.1–3.3 ppm (CH2_2-NH2_2), and δ 1.8–2.1 ppm (CH2_2-COOH).
  • FT-IR : Confirm functional groups via absorption bands at ~3300 cm1^{-1} (N-H stretch), 1700 cm1^{-1} (C=O stretch), and 1600 cm1^{-1} (aromatic C=C).
  • HPLC-MS : Use a C18 column with UV detection at 254 nm and ESI-MS for molecular ion confirmation (expected [M+H]+^+ at m/z 194.1) .

Advanced Research Questions

Q. How can analytical methods be optimized to detect trace impurities in this compound samples?

  • Methodological Answer :
  • Derivatization : Enhance sensitivity for amino acid detection using pre-column derivatization reagents like 6-MOQ-EtOCOOSu, which reacts with primary amines to form UV- or fluorescence-active adducts. Optimal derivatization occurs at pH 9.0 (borate buffer) and 60°C for 30 minutes .
  • LC-MS/MS : Employ a triple-quadrupole system with MRM (multiple reaction monitoring) mode to target specific fragment ions (e.g., m/z 194 → 148 for the parent compound).

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water (1:1) and analyzing diffraction patterns.
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort spectroscopic data .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1 month and analyze degradation via HPLC. The compound is stable at pH 4–6 but undergoes decarboxylation at pH <3 or >7.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset (~200°C) under nitrogen atmosphere.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., HNO3_3) and elevated temperatures (>100°C) to prevent hazardous decomposition (e.g., CO2_2, NH3_3) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders.
  • Spill Management : Neutralize spills with 5% acetic acid (for basic residues) or sodium bicarbonate (for acidic residues), followed by absorption with inert material (e.g., vermiculite).
  • Storage : Keep in airtight containers at -20°C (desiccated) to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-4-phenylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.